molecular formula C13H20O2Si B14401252 {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 86593-93-3

{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B14401252
CAS No.: 86593-93-3
M. Wt: 236.38 g/mol
InChI Key: HPZIBRBGEJMOJA-UHFFFAOYSA-N
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Description

{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a benzyloxy group and a trimethylsilyl group attached to a prop-1-en-1-yl moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of benzyloxypropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Benzyloxypropene+Trimethylsilyl chlorideBase[1-(Benzyloxy)prop-1-en-1-yl]oxy(trimethyl)silane\text{Benzyloxypropene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Benzyloxypropene+Trimethylsilyl chlorideBase​[1-(Benzyloxy)prop-1-en-1-yl]oxy(trimethyl)silane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the prop-1-en-1-yl moiety can be reduced to form the corresponding alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: {[1-(Benzyloxy)prop-1-yl]oxy}(trimethyl)silane.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the synthesis of bioactive molecules and as a protecting group for alcohols in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzyloxy group can undergo oxidation or reduction, while the trimethylsilyl group can be substituted with other functional groups. These reactions are facilitated by the stability of the silicon-carbon bond and the ability of the compound to act as a nucleophile or electrophile in different reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(dimethyl)silane
  • {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(ethyl)silane
  • {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(phenyl)silane

Uniqueness

{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which provides greater steric hindrance and stability compared to other similar compounds. This makes it particularly useful in reactions where stability and selectivity are important.

Properties

CAS No.

86593-93-3

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

trimethyl(1-phenylmethoxyprop-1-enoxy)silane

InChI

InChI=1S/C13H20O2Si/c1-5-13(15-16(2,3)4)14-11-12-9-7-6-8-10-12/h5-10H,11H2,1-4H3

InChI Key

HPZIBRBGEJMOJA-UHFFFAOYSA-N

Canonical SMILES

CC=C(OCC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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